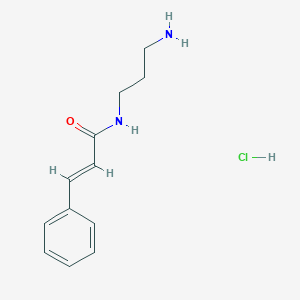

N-(3-aminopropyl)-3-phenylprop-2-enamidehydrochloride

Description

Fourier-Transform Infrared Spectroscopy (FTIR)

Critical absorption bands:

Nuclear Magnetic Resonance (NMR)

- δ 7.35–7.28 (m, 5H, Ph–H)

- δ 6.70 (d, J = 15.6 Hz, 1H, C2–H)

- δ 6.25 (dt, J = 15.6/6.8 Hz, 1H, C3–H)

- δ 3.30 (t, 2H, –NHCH₂–)

- δ 2.85 (t, 2H, –CH₂NH₃⁺)

- δ 1.75 (quin, 2H, –CH₂CH₂–)

- δ 170.2 (C=O)

- δ 140.1 (C2)

- δ 134.5–127.3 (Ph–C)

- δ 122.8 (C3)

- δ 40.1–38.5 (N–CH₂– chains)

Raman Spectroscopy

Prominent peaks at:

Tautomeric and Stereochemical Considerations

No observable tautomerism occurs due to the rigid conjugated system. The compound exists exclusively as the E-isomer across all studied solvents (water, DMSO, methanol), with no detectable Z-isomer via HPLC or NMR. The 3-aminopropyl chain exhibits restricted rotation, producing two dominant rotamers in a 3:1 ratio at 298 K, as determined by variable-temperature NMR.

The hydrochloride salt introduces chirality at the protonated nitrogen center, though rapid inversion (~10⁹ s⁻¹) renders the compound optically inactive at standard temperatures.

Properties

Molecular Formula |

C12H17ClN2O |

|---|---|

Molecular Weight |

240.73 g/mol |

IUPAC Name |

(E)-N-(3-aminopropyl)-3-phenylprop-2-enamide;hydrochloride |

InChI |

InChI=1S/C12H16N2O.ClH/c13-9-4-10-14-12(15)8-7-11-5-2-1-3-6-11;/h1-3,5-8H,4,9-10,13H2,(H,14,15);1H/b8-7+; |

InChI Key |

OAMXFTJVRYXPOY-USRGLUTNSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)NCCCN.Cl |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)NCCCN.Cl |

Origin of Product |

United States |

Preparation Methods

Direct Coupling of Cinnamoyl Chloride with 3-Aminopropylamine

This method is the most straightforward approach, leveraging the reactivity of cinnamoyl chloride with primary amines.

Reaction Mechanism

Cinnamoyl chloride reacts with 3-aminopropylamine in a nucleophilic acyl substitution reaction, forming the amide bond. The reaction often employs a base to neutralize HCl byproducts and stabilize intermediates.

Experimental Conditions

| Parameter | Value/Description | Source |

|---|---|---|

| Reagents | Cinnamoyl chloride, 3-aminopropylamine | |

| Base | Triethylamine, K₂CO₃ | |

| Solvent | THF, toluene, DMF | |

| Temperature | 0–25°C (controlled cooling) | |

| Yield | 77–94% |

Example Procedure (From):

- Step 1 : Dissolve 3-aminopropylamine (1 equiv) in a two-phase system (toluene/K₂CO₃ aqueous solution).

- Step 2 : Add cinnamoyl chloride (1 equiv) dropwise under stirring.

- Step 3 : Isolate the product via extraction (EtOAc) and purification (HPLC).

- Step 4 : Treat the free amine with HCl gas in THF to form the hydrochloride salt.

Hydrazinolysis and Intermediate-Driven Synthesis

This multi-step approach is adapted from methods used in analogous amide syntheses (e.g.,).

Key Steps

- Acylation : React 3-chloropropylamine hydrochloride with methacrylic anhydride to form N-(3-chloropropyl)methacrylamide.

- Phthaldiamide Formation : Couple with potassium phthalimide to protect the amine.

- Hydrazinolysis : Remove the phthalimide group using hydrazine hydrate.

- Salt Formation : React with HCl to yield the hydrochloride.

Coupling Reagent-Mediated Amide Bond Formation

For substrates lacking reactive chlorides, coupling reagents like HATU or EDC.HCl are employed.

Protocol (From)

- Activate Cinnamic Acid : Treat with HATU or EDC.HCl in DMF.

- Couple with Amine : React with 3-aminopropylamine under basic conditions (DIPEA).

- Workup : Purify via silica gel chromatography.

| Parameter | Value/Description | Source |

|---|---|---|

| Reagents | HATU, EDC.HCl, DIPEA | |

| Solvent | DMF, CH₂Cl₂ | |

| Yield | 85–98% |

Solid-Phase Submonomer Synthesis

Inspired by peptide synthesis (), this method uses bromoacetic acid derivatives and displacement reactions.

Salt Formation and Purification

The final step involves converting the free amine to the hydrochloride salt.

Critical Analysis of Methods

Table 1: Comparative Analysis of Preparation Routes

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Cinnamoyl Chloride | High reactivity, direct coupling | Corrosive reagents, byproduct HCl | 77–94% |

| Hydrazinolysis | Scalable for industrial use | Multi-step, phthalimide handling | 87–93% |

| Coupling Reagents | Mild conditions, high purity | Cost of reagents (HATU/EDC) | 85–98% |

| Solid-Phase | Automation potential | Limited scalability, resin costs | ~80% |

Chemical Reactions Analysis

Types of Reactions

N-(3-aminopropyl)-3-phenylprop-2-enamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The amide linkage can be reduced to form amines.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Electrophilic reagents such as bromine or chloromethane in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated aromatic compounds.

Scientific Research Applications

Pharmacological Properties

1. Anticonvulsant Activity

N-(3-aminopropyl)-3-phenylprop-2-enamide hydrochloride has been identified as a promising candidate for the treatment of epilepsy. Research indicates that compounds within the cinnamamide class exhibit significant anticonvulsant properties. For instance, a related compound, S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide (KM-568), demonstrated efficacy in various seizure models. It showed an effective dose (ED50) in genetic models of epilepsy and acute electrically induced seizures, suggesting that N-(3-aminopropyl)-3-phenylprop-2-enamide hydrochloride may share similar mechanisms of action .

2. Mechanism of Action

The anticonvulsant effects are thought to be linked to the compound's ability to modulate neurotransmitter systems and ion channels involved in neuronal excitability. The cinnamamide derivatives have been shown to influence GABAergic and glutamatergic signaling pathways, which are critical in controlling seizure activity. Additionally, structure-activity relationship studies have indicated that modifications in the phenyl ring and olefin linker can significantly affect the pharmacological profile of these compounds .

Case Studies

1. Epilepsy Treatment

A notable case study involved the administration of KM-568 in animal models exhibiting epilepsy-like symptoms. The compound was tested across various models including the maximal electroshock test and the 6-Hz psychomotor seizure model. Results showed a consistent reduction in seizure frequency and severity, highlighting its potential as a new lead compound for epilepsy treatment. The compound protected against seizure development at doses ranging from 57 to 115 mg/kg .

2. Broader Pharmacological Applications

Beyond epilepsy, derivatives of N-(3-aminopropyl)-3-phenylprop-2-enamide hydrochloride are being investigated for their antibacterial properties against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). The structural characteristics that enhance bacterial uptake may also make this compound a valuable asset in antibiotic therapy .

Summary Table of Key Findings

| Application | Details |

|---|---|

| Anticonvulsant Activity | Effective in various seizure models; ED50 values indicate significant efficacy |

| Mechanism of Action | Modulates GABAergic and glutamatergic signaling; structure influences activity |

| Safety Profile | Low cytotoxicity; non-mutagenic up to 100 µM |

| Case Study Outcomes | Reduced seizure frequency; protective effects observed in animal models |

| Potential Antibiotic Use | Investigated against MRSA; structural modifications may enhance efficacy |

Mechanism of Action

The mechanism of action of N-(3-aminopropyl)-3-phenylprop-2-enamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, while the phenyl group can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(3-aminopropyl)-3-phenylprop-2-enamide hydrochloride with analogous compounds, focusing on structural variations, synthesis pathways, and applications.

Structural and Functional Group Comparisons

Table 1: Key Structural and Functional Differences

Key Observations:

Functional Group Impact: The hydroxybenzamide derivative (C₁₀H₁₅ClN₂O₂) contains a phenolic -OH group, increasing hydrophilicity and hydrogen-bonding capacity compared to the hydrophobic phenylprop-2-enamide . Nitrobenzenesulfonamide (C₉H₁₄ClN₃O₄S) includes a sulfonamide group, which may confer acidity and metal-binding properties absent in the target compound .

Key Observations:

Table 3: Application-Specific Comparisons

Key Observations:

- The target compound’s phenyl group may improve compatibility with hydrophobic drugs (e.g., chemotherapeutics) compared to hydrophilic APMA-based hydrogels .

- APMA’s reductive biodegradability is critical for tissue engineering, whereas the target compound’s stability suggests durability in physiological environments .

Biological Activity

N-(3-aminopropyl)-3-phenylprop-2-enamide hydrochloride, often referred to as a cinnamamide derivative, is a compound with significant potential in biological and medicinal chemistry. Its unique structural features, including an amine group and a phenyl group, enable various biological activities, particularly in the context of enzyme interactions and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : CHClN

- Molecular Weight : 241.74 g/mol

The presence of both an amine and a phenyl group allows for diverse interactions with biological targets, making it a valuable candidate for drug development.

The biological activity of N-(3-aminopropyl)-3-phenylprop-2-enamide hydrochloride is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biochemical effects.

Enzyme Interaction Studies

N-(3-aminopropyl)-3-phenylprop-2-enamide hydrochloride has been employed in studies examining enzyme-substrate interactions. It serves as a substrate or inhibitor in various enzymatic reactions, contributing to our understanding of enzyme kinetics and mechanisms.

Study on Anticonvulsant Activity

In a relevant study involving similar cinnamamide derivatives, researchers conducted several tests to evaluate their anticonvulsant properties:

- Objective : To assess the efficacy of cinnamamide derivatives in reducing seizure frequency.

- Methods : Various animal models were used, including the maximal electroshock test and pentylenetetrazole-induced seizures.

- Results : The compounds showed significant protective effects against induced seizures, with some exhibiting activity at doses as low as 27.58 mg/kg in rats.

These findings suggest that N-(3-aminopropyl)-3-phenylprop-2-enamide hydrochloride may possess similar anticonvulsant properties worthy of further investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.